molecular formula C18H22N2O4S B306154 2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide

2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide

Cat. No. B306154
M. Wt: 362.4 g/mol
InChI Key: BSQQGOPETAIRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide, also known as BMS-986205, is a small molecule inhibitor that has been recently developed and studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various diseases.

Mechanism of Action

2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide works by inhibiting the immune checkpoint protein PD-L1, which is expressed on the surface of cancer cells and other immune cells. PD-L1 binds to the PD-1 receptor on T cells, leading to the suppression of the immune response to cancer cells. By inhibiting PD-L1, 2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide can enhance the immune response to cancer cells and improve the efficacy of cancer immunotherapy.
Biochemical and Physiological Effects:
2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of PD-L1 expression and the enhancement of T cell activation. 2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide has also been shown to have anti-inflammatory effects through the inhibition of cytokine production and the suppression of inflammatory cell infiltration.

Advantages and Limitations for Lab Experiments

2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide has several advantages for lab experiments, including its specificity for PD-L1 and its ability to enhance the immune response to cancer cells. However, 2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of 2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide, including the evaluation of its efficacy in clinical trials for the treatment of cancer and autoimmune diseases. Further studies are also needed to determine the optimal dosage and administration of 2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide and to investigate its potential as a combination therapy with other cancer immunotherapies. Additionally, the development of more potent and selective PD-L1 inhibitors may lead to improved efficacy and reduced toxicity in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide involves several steps, including the reaction of 2-ethoxybenzaldehyde with methylsulfonyl chloride to form 2-ethoxybenzaldehyde methylsulfone. This intermediate is then reacted with benzylamine to form the benzyl(methylsulfonyl)amino derivative. Finally, the benzyl(methylsulfonyl)amino derivative is reacted with N-(2-chloroacetyl)glycine ethyl ester to form 2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in several disease areas, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, 2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide has shown promising results as an inhibitor of the immune checkpoint protein PD-L1, which is known to play a key role in suppressing the immune response to cancer cells. 2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases and inflammatory disorders.

properties

Product Name

2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C18H22N2O4S/c1-3-24-17-12-8-7-11-16(17)19-18(21)14-20(25(2,22)23)13-15-9-5-4-6-10-15/h4-12H,3,13-14H2,1-2H3,(H,19,21)

InChI Key

BSQQGOPETAIRLH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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